

# In-Depth Technical Guide to the Safety of 4-Methoxy-2-methylaniline

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## Compound of Interest

Compound Name: 4-Methoxy-2-methylaniline

Cat. No.: B089876

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety profile of **4-Methoxy-2-methylaniline** (CAS No. 102-50-1), also known as m-Cresidine. The information is intended for researchers, scientists, and professionals in drug development who handle or utilize this chemical in their work. This document details its physicochemical properties, toxicological data, handling and storage procedures, and emergency measures, with a focus on experimental protocols and mechanistic insights.

## Chemical and Physical Properties

**4-Methoxy-2-methylaniline** is a synthetic aromatic amine.<sup>[1]</sup> Its physical and chemical characteristics are crucial for understanding its behavior and potential hazards in a laboratory setting.

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>11</sub> NO	[2]
Molecular Weight	137.18 g/mol	[2]
Appearance	Crystals or brick red liquid	[3]
Melting Point	13-14 °C (lit.)	[2]
Boiling Point	248-249 °C (lit.)	[2]
Density	1.065 g/mL at 25 °C (lit.)	
Flash Point	>110 °C (>230 °F)	[2]
Water Solubility	Insoluble	[2]
Vapor Pressure	0.023 mmHg at 25°C	[2]
Refractive Index	n <sub>20</sub> /D 1.565 (lit.)	

## Toxicological Profile

The toxicological profile of **4-Methoxy-2-methylaniline** has been evaluated for various endpoints, including acute toxicity, irritation, and carcinogenicity.

### Acute Toxicity

While specific LD50 values are not readily available in the provided search results, the compound is classified as toxic if swallowed, in contact with skin, or if inhaled.

### Skin and Eye Irritation

**4-Methoxy-2-methylaniline** is classified as a skin and eye irritant.[4]

Experimental Protocol: Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

A standardized protocol for assessing the skin irritation potential of a substance, such as that outlined in OECD Guideline 404, would involve the following steps:[5]

- Test Animals: Healthy, young adult albino rabbits are typically used.[5]

- **Dosage and Application:** A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to a small area of clipped, intact skin (approximately 6 cm<sup>2</sup>). The site is then covered with a semi-occlusive dressing.[6]
- **Exposure Duration:** The exposure period is typically 4 hours.[6]
- **Observation:** After the exposure period, the dressing is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[6]
- **Scoring:** The severity of the skin reactions is scored according to a standardized system (e.g., Draize scoring).[7]
- **Classification:** The substance is classified as an irritant based on the mean scores for erythema and edema over a specified period.[6]

Experimental Protocol: Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

A typical protocol for assessing eye irritation, following OECD Guideline 405, would be as follows:[8]

- **Test Animals:** Healthy, adult albino rabbits with no pre-existing eye defects are used.
- **Dosage and Instillation:** A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.[9]
- **Observation:** The eyes are examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 24, 48, and 72 hours after instillation.[9]
- **Scoring:** The severity of the ocular lesions is graded according to a standardized scoring system.[8]
- **Classification:** The substance is classified as an eye irritant based on the severity and reversibility of the observed ocular reactions.[9]

## Mutagenicity

Technical-grade m-Cresidine was reported to be not mutagenic to *Salmonella typhimurium* or *Escherichia coli*.[\[10\]](#)

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. A general protocol involves:[\[11\]](#)

- **Tester Strains:** Several strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for *Salmonella*) are used.[\[12\]](#)
- **Metabolic Activation:** The test is performed both with and without an exogenous metabolic activation system (S9 mix), which is a liver homogenate that simulates mammalian metabolism.[\[12\]](#) This is important as some chemicals only become mutagenic after being metabolized.[\[13\]](#)
- **Exposure:** The tester strains are exposed to various concentrations of the test substance in a minimal medium lacking the essential amino acid.
- **Incubation:** The plates are incubated for 48-72 hours.
- **Evaluation:** If the substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to grow and form colonies on the minimal medium. The number of revertant colonies is counted and compared to the control plates. A significant, dose-dependent increase in the number of revertant colonies indicates a positive result.[\[12\]](#)

## Carcinogenicity

A bioassay of technical-grade m-Cresidine was conducted by the National Cancer Institute (NCI).[\[14\]](#) Under the conditions of the bioassay, m-cresidine was found to be carcinogenic in Fischer 344 rats, causing papillary transitional-cell carcinomas of the urinary bladder in both sexes.[\[14\]](#)[\[15\]](#) The evidence for carcinogenicity in B6C3F1 mice was not convincing.[\[14\]](#)[\[15\]](#) The International Agency for Research on Cancer (IARC) has classified m-Cresidine in Group 3: "Not classifiable as to its carcinogenicity to humans".

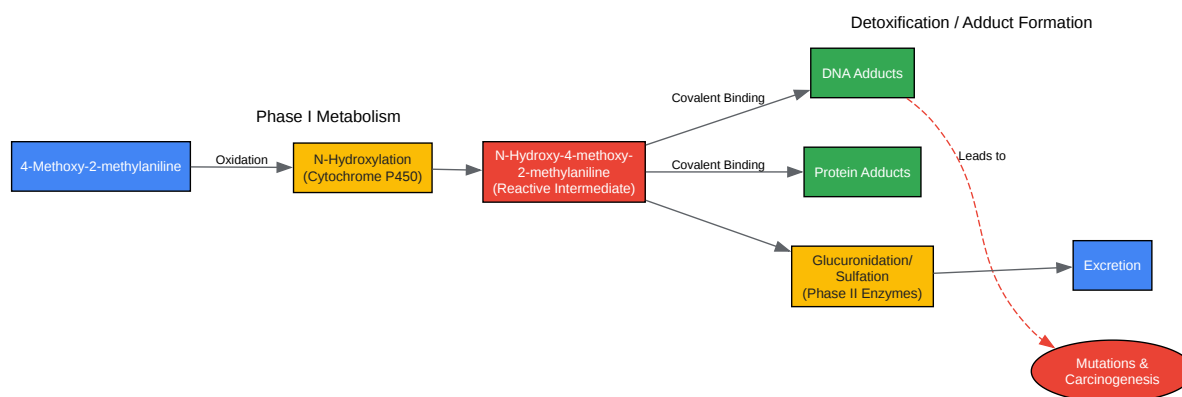
### Experimental Protocol: NCI Carcinogenesis Bioassay[14]

- Test Animals: Fischer 344 rats and B6C3F1 mice, 50 of each sex per group.
- Administration: The test substance, m-Cresidine in corn oil, was administered by gavage five days a week.
- Dosages:
  - Rats: 0.08 g/kg/day (low dose) and 0.16 g/kg/day (high dose).
  - Mice: Time-weighted average dosages of 0.06 g/kg/day (low dose) and 0.11 g/kg/day (high dose).
- Duration:
  - Rats were dosed for 77 weeks, followed by a 32-33 week observation period.
  - Mice were dosed for 53 weeks, followed by an observation period of up to 41 weeks.
- Control Groups: For each species, there were 50 untreated controls of each sex and 25 vehicle (corn oil) controls of each sex.
- Observations: Animals were observed for clinical signs of toxicity and survival. At the end of the study, a complete necropsy was performed, and tissues were examined histopathologically.

## Mechanism of Toxicity and Signaling Pathways

The precise molecular mechanisms underlying the toxicity of **4-Methoxy-2-methylaniline** are not fully elucidated. However, like other aromatic amines, its toxicity is likely linked to its metabolic activation into reactive electrophilic intermediates.[13]

### Metabolic Activation Pathway



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Caption: Proposed metabolic activation pathway of **4-Methoxy-2-methylaniline**.

The initial step in the metabolic activation of many aromatic amines is N-hydroxylation, catalyzed by cytochrome P450 enzymes.[13] This can lead to the formation of a reactive N-hydroxy arylamine intermediate. This electrophilic species can then covalently bind to nucleophilic sites on cellular macromolecules such as DNA and proteins, forming adducts. DNA adduct formation can lead to mutations and initiate the process of carcinogenesis. Alternatively, the reactive intermediate can be detoxified through Phase II conjugation reactions, such as glucuronidation or sulfation, leading to more water-soluble metabolites that can be excreted. [16]

## Hazard Identification and Classification

GHS Hazard Statements:

- H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.

- H315: Causes skin irritation.[4]
- H319: Causes serious eye irritation.[4]

Risk and Safety Phrases (Globally Harmonized System):

- R36/37/38: Irritating to eyes, respiratory system and skin.[2]
- R40: Limited evidence of a carcinogenic effect.[9]
- R45: May cause cancer.[9]
- S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[9]
- S36/37/39: Wear suitable protective clothing, gloves and eye/face protection.[2]
- S45: In case of accident or if you feel unwell, seek medical advice immediately (show the label where possible).[2]
- S53: Avoid exposure - obtain special instructions before use.[2]

## Handling, Storage, and Emergency Procedures

### 5.1. Handling and Personal Protective Equipment (PPE)

- Work in a well-ventilated area, preferably in a chemical fume hood.
- Avoid contact with skin, eyes, and clothing.
- Do not breathe vapor or mist.
- Wear appropriate personal protective equipment:
  - Eye/Face Protection: Safety glasses with side-shields or goggles.
  - Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

- Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

## 5.2. Storage

- Store in a tightly closed container in a cool, dry, and well-ventilated area.
- Keep away from incompatible materials such as strong oxidizing agents and acids.[\[2\]](#)
- The substance may be light and air-sensitive.[\[2\]](#)

## 5.3. First-Aid Measures

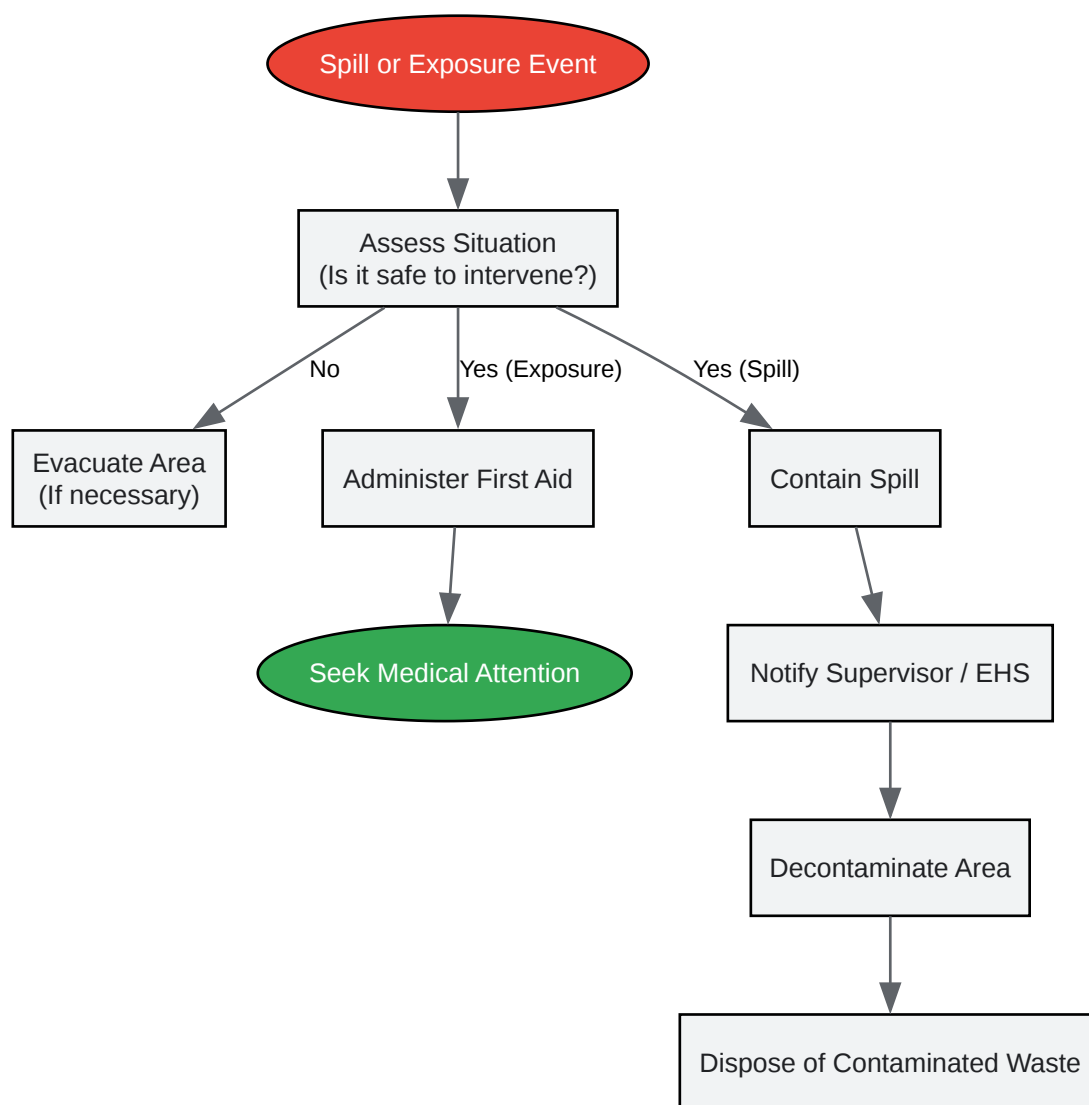
- After Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
- After Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
- After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[\[4\]](#)
- After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

## 5.4. Spill and Disposal Procedures

- Spill: Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

## Emergency Response Workflow





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Caption: A general workflow for responding to a spill or exposure incident.

This guide is intended to provide a comprehensive summary of the available safety information for **4-Methoxy-2-methylaniline**. It is essential to consult the specific Safety Data Sheet (SDS) provided by the supplier and to adhere to all institutional and regulatory safety protocols when handling this chemical.

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